molecular formula C25H24N4O3S B6551732 ethyl 3-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1040652-32-1

ethyl 3-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6551732
CAS No.: 1040652-32-1
M. Wt: 460.5 g/mol
InChI Key: XVXLUXQLZIHPJD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized . The synthesis involved reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of these compounds involves a five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the addition of 9a–f to the double bond of 16a–c, followed by an intramolecular cyclization .


Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines, which share a similar structure, have tunable photophysical properties . This suggests that the compound may interact with its targets by influencing their optical characteristics. More research is required to confirm this hypothesis and to understand the exact mode of action.

Biochemical Pathways

Compounds with similar structures have been used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials

Result of Action

Compounds with similar structures have been identified as strategic compounds for optical applications , suggesting that this compound may have similar effects. More research is needed to confirm this and to understand the specific molecular and cellular effects of this compound’s action.

Action Environment

It’s known that the photophysical properties of similar compounds can be tuned , suggesting that environmental factors such as light could potentially influence the action of this compound

Future Directions

The future directions for these compounds could involve further investigations into their potential as CDK2 inhibitors . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Properties

IUPAC Name

ethyl 3-[[2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-3-17-8-10-18(11-9-17)21-15-22-24(26-12-13-29(22)28-21)33-16-23(30)27-20-7-5-6-19(14-20)25(31)32-4-2/h5-15H,3-4,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXLUXQLZIHPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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